molecular formula C16H17NO2S B11162456 1-(benzylsulfonyl)-2-methyl-2,3-dihydro-1H-indole

1-(benzylsulfonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B11162456
M. Wt: 287.4 g/mol
InChI Key: SZZCVXATUACSAH-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-2-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-2-methyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzylsulfonyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-2-methyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

    1-(Benzylsulfonyl)-1H-indole: This compound lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.

    2-Methyl-1H-indole:

    Benzylsulfonyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-benzylsulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C16H17NO2S/c1-13-11-15-9-5-6-10-16(15)17(13)20(18,19)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3

InChI Key

SZZCVXATUACSAH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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